molecular formula C16H20ClN5O3S B2864188 1-(3-chlorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide CAS No. 2034577-79-0

1-(3-chlorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide

Cat. No. B2864188
CAS RN: 2034577-79-0
M. Wt: 397.88
InChI Key: NLHCRMKAHPEEAQ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H20ClN5O3S and its molecular weight is 397.88. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetic Studies

Studies on kinetics, such as the elimination reactions of sulfonate derivatives, provide insights into the behavior of compounds with similar sulfonamide functional groups under reaction conditions. For instance, the kinetics of elimination reactions involving methanesulfonic acid from diphenylethylmethane sulfonate derivatives have been examined, demonstrating unimolecular (E1) processes and the influence of bases on reaction rates (Kumar & Balachandran, 2008).

Intramolecular Hydrogen Bonds

Research into intramolecular hydrogen bonds involving sulfonamide groups highlights the significance of these interactions in stabilizing molecular structures. This is evident in compounds such as bis(phenylsulphonyl)methanes where intramolecular hydrogen bonding plays a critical role in determining molecular conformation (Li & Sammes, 1983).

Crystal Structure Analysis

Crystal structure analysis of derivatives, including sulfonamide-based molecules, aids in understanding how substitution patterns affect supramolecular assembly. For example, a study on nimesulidetriazole derivatives, which share a common sulfonamide motif, revealed how different substituents impact the molecular geometry and intermolecular interactions (Dey et al., 2015).

Synthesis and Reactivity

Research into the synthesis and reactivity of sulfonamide compounds contributes to the development of novel synthetic methodologies. This includes the synthesis of disubstituted pyrrolidines via cyclisation reactions, demonstrating the utility of sulfonamide groups in complex molecule construction (Craig, Jones, & Rowlands, 2000).

Application in Material Science

The compound’s relevance extends to material science, where derivatives of sulfonamides are used in constructing three-dimensional self-assemblies for potential applications in catalysis, separation, and sensing technologies. Research in this area showcases the versatility of sulfonamide-based ligands in forming complex structures with unique properties (Shankar et al., 2011).

properties

IUPAC Name

1-(3-chlorophenyl)-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O3S/c1-25-16-20-14(19-15(21-16)22-7-2-3-8-22)10-18-26(23,24)11-12-5-4-6-13(17)9-12/h4-6,9,18H,2-3,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHCRMKAHPEEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide

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